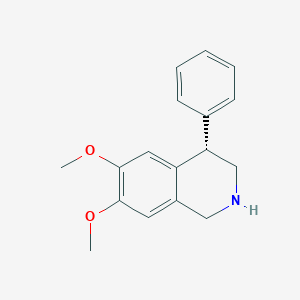

(S)-6,7-Dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline

Beschreibung

Eigenschaften

Molekularformel |

C17H19NO2 |

|---|---|

Molekulargewicht |

269.34 g/mol |

IUPAC-Name |

(4S)-6,7-dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline |

InChI |

InChI=1S/C17H19NO2/c1-19-16-8-13-10-18-11-15(12-6-4-3-5-7-12)14(13)9-17(16)20-2/h3-9,15,18H,10-11H2,1-2H3/t15-/m0/s1 |

InChI-Schlüssel |

VNEDJZCVRIKACP-HNNXBMFYSA-N |

Isomerische SMILES |

COC1=C(C=C2[C@@H](CNCC2=C1)C3=CC=CC=C3)OC |

Kanonische SMILES |

COC1=C(C=C2C(CNCC2=C1)C3=CC=CC=C3)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of Racemic 6,7-Dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline

The racemic precursor is synthesized via a multistep sequence starting from β-phenylethylamine derivatives. Key steps include:

-

Methoxy group introduction : Electrophilic substitution on a preformed isoquinoline core using methyl iodide or dimethyl sulfate under basic conditions.

-

Cyclization : Acid-catalyzed Pictet–Spengler cyclization of phenethylamine intermediates with formaldehyde or paraformaldehyde, yielding the tetrahydroisoquinoline backbone.

Reaction conditions typically involve refluxing in ethanol or acetic acid, with yields ranging from 50–65% after purification via silica gel chromatography.

Diastereomeric Salt Formation for Enantiomer Separation

Racemic resolution employs chiral resolving agents such as L- or D-tartaric acid. The process involves:

-

Dissolving the racemic base in a warm ethanol/water mixture.

-

Adding stoichiometric L-tartaric acid to form diastereomeric salts.

-

Crystallizing the less soluble (S)-enantiomer salt at reduced temperatures (4°C).

The absolute configuration of the resolved enantiomers is confirmed via X-ray diffractometric analysis, which distinguishes the (4R) and (4S) forms by their crystal packing and torsion angles.

Isolation and Optical Purity Assessment

The isolated (S)-enantiomer hydrochloride salt is treated with ammonium hydroxide to regenerate the free base. Optical purity is quantified using polarimetry, with reported specific rotations of (c = 1.0, methanol) for the (4S)-enantiomer.

Stereoselective Synthesis via Petasis/Pomeranz–Fritsch–Bobbitt Approach

Petasis Reaction for Chiral Oxazinone Intermediate

The Petasis reaction constructs a morpholinone intermediate critical for stereochemical control:

-

Reactants : (R)-Phenylglycinol-derived aminoacetaldehyde acetal, 3,4-dimethoxyphenylboronic acid, and glyoxylic acid.

-

Conditions : Stirred in tetrahydrofuran (THF) at 50°C for 24–48 hours under inert atmosphere.

-

Yield : 67% after column chromatography (hexane/ethyl acetate gradient).

The reaction’s diastereoselectivity arises from the chiral auxiliary’s influence, favoring the R-configured oxazinone.

Pomeranz–Fritsch–Bobbitt Cyclization to Tetrahydroisoquinoline Core

The oxazinone intermediate undergoes acid-catalyzed cyclization:

-

Acid treatment : 20% hydrochloric acid at room temperature for 72 hours.

-

Hydrogenation : Catalytic hydrogenation (10% Pd/C, H₂ balloon) removes transient double bonds, affording the tetrahydroisoquinoline scaffold.

Final hydrolysis with ammonium hydroxide yields (S)-6,7-dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline with (c = 0.39, water).

Analytical Characterization and Validation

Spectroscopic Profiling

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

- Orexin Receptor Antagonism :

- Antitumor Activity :

-

Anti-inflammatory Effects :

- The compound has shown promise in reducing inflammation markers in models of induced arthritis. Significant reductions in paw swelling were observed following treatment, suggesting its utility in managing inflammatory conditions.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of tetrahydroisoquinoline derivatives has provided insights into how modifications can enhance biological activity. For instance:

Case Studies

- Orexin Antagonism :

-

Cancer Treatment :

- In a controlled experiment involving mice with xenografted tumors, treatment with the compound resulted in a substantial decrease in tumor size compared to control groups. This reinforces its potential as a candidate for further development as an anticancer drug.

Wirkmechanismus

The mechanism of action of (S)-6,7-Dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways:

Molecular Targets: It can bind to receptors and enzymes, modulating their activity.

Pathways Involved: The compound may influence signaling pathways related to cell proliferation, apoptosis, and neurotransmission.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

- Structure-Activity Relationship (SAR): The 4-phenyl group and S-configuration are essential for monoamine uptake inhibition. Modifications at C1 or hydroxylation at C6/C7 redirect activity to other targets (e.g., beta-adrenoceptors or VEGF pathways).

Biologische Aktivität

(S)-6,7-Dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound is characterized by its tetrahydroisoquinoline core structure, which is modified with two methoxy groups and a phenyl substituent. Its structural formula can be represented as follows:

This structure is critical for its interaction with various biological targets.

1. P-glycoprotein Inhibition

Recent studies have indicated that this compound exhibits inhibitory effects on P-glycoprotein (P-gp), a membrane protein that plays a crucial role in drug transport and resistance. The compound's inhibition of P-gp could enhance the bioavailability of co-administered drugs by preventing their efflux from cells. The effective concentration (EC50) for this activity has been reported to range from 0.62 to 20 µM depending on structural modifications .

2. Sphingosine Kinase Modulation

Another significant mechanism involves the inhibition of sphingosine kinases (SphK1 and SphK2). The compound showed IC50 values between 3.1 and 25.2 µM against these kinases, suggesting potential applications in conditions where sphingosine signaling is dysregulated . This modulation can influence various cellular processes including apoptosis and proliferation.

Antifertility and Hypocholesterolemic Effects

Historical data indicate that derivatives of tetrahydroisoquinoline compounds have been explored for antifertility and hypocholesterolemic properties. A study highlighted that certain substituted tetrahydroisoquinolines demonstrated significant antifertility effects in animal models .

| Compound | Dose (mg/kg) | Pregnant Rats (%) |

|---|---|---|

| Control | - | 100% |

| Compound A | 8 | 75% |

| Compound B | 16 | 0% |

This table illustrates the dose-dependent effects observed in pregnant rat models.

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. It has been shown to reduce neuronal apoptosis in various models of neurodegeneration by modulating signaling pathways associated with oxidative stress .

Case Study: Neuroprotection in Animal Models

In a specific study involving mice subjected to neurotoxic agents, administration of this compound significantly reduced markers of oxidative stress and apoptosis compared to untreated controls. The results indicated a protective effect against neurodegeneration.

Q & A

Advanced Question

- Chiral HPLC : Uses columns like Chiralpak IA/IB with hexane:isopropanol gradients (e.g., 90:10) to confirm >99% enantiomeric excess .

- Circular Dichroism (CD) : Verifies optical activity by comparing Cotton effects to reference spectra .

- SCXRD : Resolves bond angles and torsion angles to confirm stereochemistry and detect crystallographic disorder .

Software Tools : SHELXL for refinement , OLEX2 for visualization , and Mercury for structural analysis.

What methodologies assess the compound's interaction with neurotransmitter transporters?

Advanced Question

In Vitro Assays :

- Radioligand Binding : Competes with [³H]-paroxetine (5-HT transporter) or [³H]-nisoxetine (NE transporter) in transfected HEK-293 cells .

- Uptake Inhibition : Measures inhibition of [³H]-5-HT/NE uptake in rat brain synaptosomes, with kinetic parameters (Km, Vmax) derived via Lineweaver-Burk plots .

Data Interpretation : Ki values are calculated using the Cheng-Prusoff equation to compare potency across enantiomers .

How can computational methods predict the pharmacophore model?

Advanced Question

Molecular Modeling Workflow :

Docking Studies : AutoDock Vina or Schrödinger Glide docks the (S)-enantiomer into homology models of monoamine transporters.

MD Simulations : GROMACS simulations (50–100 ns) assess stability of ligand-receptor complexes, focusing on hydrogen bonds with Asp75 (SERT) or Tyr95 (NET) .

QSAR Analysis : Correlates methoxy group orientation (dihedral angles) with IC₅₀ values to refine activity predictions.

Validation : Overlay docking poses with SCXRD-derived conformations to verify accuracy .

What are the challenges in scaling up enantioselective synthesis?

Advanced Question

Key Issues :

- Racemization Risk : Heat-sensitive intermediates (e.g., N-chloro derivatives) require reaction temperatures <30°C to preserve chirality .

- Purification : Multi-step chromatography increases costs; alternatives like crystallization-driven resolution are explored .

- Catalyst Loading : Asymmetric methods often require >5 mol% chiral catalysts, impacting cost-effectiveness .

Scalable Solution : ’s tert-butanol/NaOCl protocol achieves 95–97% yield at 20 mmol scale, with heptane-driven crystallization minimizing losses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.